3-Chloro-1-(4-chlorophenyl)propan-1-ol
Overview
Description
3-Chloro-1-(4-chlorophenyl)propan-1-ol is an organochlorine compound with the molecular formula C9H10Cl2O. It is a colorless liquid used in various chemical syntheses and industrial applications. The compound is known for its role in the preparation of derivatives that serve as inhibitors in biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-(4-chlorophenyl)propan-1-ol typically involves the chlorination of 3-(4-chlorophenyl)propan-1-ol. This process can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure the selective chlorination of the propanol group .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors where the chlorination process is optimized for yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully monitored to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1-(4-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of 3-chloro-1-(4-chlorophenyl)propan-1-one or 3-chloro-1-(4-chlorophenyl)propanoic acid.
Reduction: Formation of this compound or 3-chloro-1-(4-chlorophenyl)propane.
Substitution: Formation of 3-hydroxy-1-(4-chlorophenyl)propan-1-ol or 3-cyano-1-(4-chlorophenyl)propan-1-ol.
Scientific Research Applications
3-Chloro-1-(4-chlorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research explores its role in developing new therapeutic agents, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: It is used in the production of specialty chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(4-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
- 3-(4-Chlorophenyl)propan-1-ol
- 3-(4-Chlorophenyl)propanoic acid
- 3-(4-Chlorophenyl)prop-2-en-1-ol
Comparison: 3-Chloro-1-(4-chlorophenyl)propan-1-ol is unique due to its dual chlorine substitution, which enhances its reactivity and potential for diverse chemical transformations. Compared to its analogs, it offers distinct advantages in synthetic applications and biological activity studies .
Properties
IUPAC Name |
3-chloro-1-(4-chlorophenyl)propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9,12H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUYFKWDURVWJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCCl)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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